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molecular formula C8H10N4 B8614557 [(1E)-2-Cyano-1-(pyrrolidin-1-yl)ethylidene]cyanamide CAS No. 63734-42-9

[(1E)-2-Cyano-1-(pyrrolidin-1-yl)ethylidene]cyanamide

Cat. No. B8614557
M. Wt: 162.19 g/mol
InChI Key: DSWFBAZNNGSGOP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US04032559

Procedure details

Pyrrolidine (2.07 g, 0.0292 m) is added to 4.00 g (0.0292 m) of an ice-cooled solution of ethyl N,2-dicyanoacetimidate in 80 ml of tetrahydrofuran and stirred for two hours at room temperature. The crude product is isolated and chromatographed in the same manner as that of Example 2. The tlc-pure crystalline product (4.80 g) is triturated with diethyl ether to give 4.00 g (84%), mp 45° C. Nmr and ir are consistent.
Quantity
2.07 g
Type
reactant
Reaction Step One
[Compound]
Name
ice
Quantity
4 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
80 mL
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
[NH:1]1[CH2:5][CH2:4][CH2:3][CH2:2]1.[C:6]([N:8]=[C:9](OCC)[CH2:10][C:11]#[N:12])#[N:7]>O1CCCC1>[C:6]([N:8]=[C:9]([N:1]1[CH2:5][CH2:4][CH2:3][CH2:2]1)[CH2:10][C:11]#[N:12])#[N:7]

Inputs

Step One
Name
Quantity
2.07 g
Type
reactant
Smiles
N1CCCC1
Name
ice
Quantity
4 g
Type
reactant
Smiles
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(#N)N=C(CC#N)OCC
Name
Quantity
80 mL
Type
solvent
Smiles
O1CCCC1

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
stirred for two hours at room temperature
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
product
Smiles
C(#N)N=C(CC#N)N1CCCC1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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